molecular formula C24H31NO12 B13391652 N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

Cat. No.: B13391652
M. Wt: 525.5 g/mol
InChI Key: IPZNUDCKTVCLPO-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a glycosylated oxane (sugar-like) core. Key structural elements include:

  • Acetamide group: Linked to the oxane ring at position 2.
  • Oxane ring substitutions:
    • Hydroxy and hydroxymethyl groups at positions 5 and 4.
    • 4-Methyl-2-oxochromen-7-yloxy group at position 2 (a coumarin-derived substituent).
    • 3,4,5-Trihydroxy-6-methyloxan-2-yloxy group at position 4 (a methylated sugar moiety).

No direct biological activity data are provided in the evidence, but structural analogs (e.g., coumarin derivatives) are often studied for pharmacological properties like anticoagulation or hypoglycemic effects .

Properties

Molecular Formula

C24H31NO12

Molecular Weight

525.5 g/mol

IUPAC Name

N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)22(19(30)15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)

InChI Key

IPZNUDCKTVCLPO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O

Origin of Product

United States

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis begins with appropriate starting materials, typically involving flavonoid and carbohydrate derivatives.
  • Coupling Reactions : The process involves a series of coupling reactions to form the complex glycosidic and ester linkages present in the molecule.
  • Protection and Deprotection Steps : To ensure selective reactions, protecting groups are used to temporarily block reactive sites, followed by deprotection steps to reveal the desired functional groups.
  • Purification : Final purification is often achieved through chromatographic techniques to isolate the compound in high purity.

Specific Reaction Conditions

Reaction Step Conditions Purpose
Coupling Reaction Room temperature, dry conditions, catalyst (e.g., DCC or EDC) Form glycosidic bonds
Protection/Deprotection Acidic or basic conditions depending on the protecting group Protect/Unprotect reactive sites
Purification Column chromatography, silica gel or Sephadex Isolate pure compound

Challenges and Considerations

  • Stereochemistry : The compound contains multiple chiral centers, requiring careful control of stereochemistry during synthesis.
  • Yield and Purity : Achieving high yield and purity can be challenging due to the complexity of the molecule and the number of steps involved.
  • Scalability : Scaling up the synthesis while maintaining efficiency and purity is crucial for industrial applications.

Chemical Reactions Analysis

Glycosidic Bond Cleavage

The β-D-glucopyranoside and α-L-fucopyranosyl linkages in the molecule undergo enzymatic hydrolysis. Beta-glucosidases catalyze the cleavage of the β-glycosidic bond, releasing 4-methylumbelliferone (4-MU) as a fluorescent product . This reaction is critical in enzymatic assays for glycosidase activity detection.
Conditions :

  • pH 4.5–5.5, 37°C

  • Enzymes: β-glucosidase, α-L-fucosidase

Products :

  • 4-Methylumbelliferone (fluorophore)

  • 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose

Acetamide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions to yield a carboxylic acid derivative.
Conditions :

  • Acidic: HCl (1M), reflux, 6–8 hours

  • Basic: NaOH (1M), 60°C, 4 hours

Products :

  • Free amine derivative (via acidic hydrolysis)

  • Carboxylic acid (via basic hydrolysis)

Oxidation Reactions

The hydroxyl groups on the oxane rings and chromen-2-one moiety are susceptible to oxidation:

  • Primary hydroxyl groups (e.g., hydroxymethyl at C6) oxidize to carboxylic acids using strong oxidants like KMnO₄.

  • Secondary hydroxyl groups (e.g., at C3, C4, C5) form ketones under controlled conditions with CrO₃ .

Example Reaction :

C24H31NO12+KMnO4C24H29NO14+MnO2+H2O[1][3]\text{C}_{24}\text{H}_{31}\text{NO}_{12} + \text{KMnO}_4 \rightarrow \text{C}_{24}\text{H}_{29}\text{NO}_{14} + \text{MnO}_2 + \text{H}_2\text{O} \quad[1][3]

Esterification and Acetylation

Hydroxyl groups participate in esterification and acetylation reactions, enhancing lipophilicity for pharmaceutical applications.

Reagent Conditions Product
Acetic anhydridePyridine, 25°C, 2 hoursAcetylated derivatives at C3, C4, C5 hydroxyl groups
Benzoyl chlorideDMF, 60°C, 4 hoursBenzoylated derivatives (improved membrane permeability)

Nucleophilic Substitutions

The electron-deficient chromen-2-one ring undergoes nucleophilic aromatic substitution (NAS) at the C7 position.

Example :
Reaction with amines (e.g., methylamine) in ethanol under reflux yields amino-substituted derivatives:

C24H31NO12+CH3NH2C25H34N2O12+H2O[3][7]\text{C}_{24}\text{H}_{31}\text{NO}_{12} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_{25}\text{H}_{34}\text{N}_2\text{O}_{12} + \text{H}_2\text{O} \quad[3][7]

Enzymatic Modifications

Glycosyltransferases catalyze the addition of sugar moieties to the hydroxyl groups, forming oligosaccharide derivatives. These reactions are pivotal in prodrug synthesis .

Key Enzymes :

  • UDP-glucosyltransferases

  • Fucosyltransferases

Photochemical Reactions

The chromen-2-one core undergoes [2+2] photocycloaddition under UV light (λ = 254 nm), forming cyclobutane dimers. This reaction is reversible under thermal conditions .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. It is often used in assays to evaluate its biological activity and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential use in drug development. Its antioxidant properties make it a candidate for treating oxidative stress-related diseases. Additionally, its anti-inflammatory and antimicrobial activities are explored for potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the formulation of various products, including cosmetics, dietary supplements, and pharmaceuticals. Its antioxidant properties are particularly valuable in preserving the stability and shelf-life of products.

Mechanism of Action

The mechanism of action of N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide involves multiple molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology or functional group motifs with the target molecule:

Compound Key Structural Features Molecular Weight Functional Overlap Source
Target Compound Oxane core with acetamide, chromenyloxy, and methyloxan substituents ~459 (estimated)*
2k () Coumarin-linked acetohydrazide with nitrobenzylidene Not reported Chromenyloxy group
6m () Naphthalene-triazole-acetamide hybrid 393.11 Acetamide backbone
N-Substituted Acetamide Derivatives () Thiazolidinedione-linked acetamides with methoxyphenoxy groups 350–450 (estimated) Acetamide linkage; hypoglycemic activity
Compound from Phenylacetamide with trihydroxy-methyloxan substituent 459.45 Methyloxan and acetamide groups
N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-...oxan-3-yl]acetamide () Octoxy-substituted oxane-acetamide 495.56 Oxane-acetamide core

*Estimated based on ’s structurally similar compound.

Key Observations:

Coumarin Derivatives : The target compound’s chromenyloxy group is shared with compounds in , which are synthesized via hydrazide linkages rather than acetamide . This substitution may alter solubility and bioactivity.

Acetamide Backbone: The acetamide group is a common feature in , and 3.

Sugar-like Substituents : The methyloxan group in the target compound is structurally analogous to the trihydroxy-methyloxan substituent in ’s phenylacetamide derivative. Such groups enhance hydrophilicity and may influence receptor binding .

Molecular Weight : The target compound’s estimated molecular weight (~459) aligns closely with ’s analog (459.45), while ’s octoxy-substituted derivative is heavier (495.56) due to its alkyl chain .

Biological Activity

N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide, also known by its chemical identifier CAS 210357-36-1, is a complex organic compound with notable biological activities. This article aims to explore its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C24H31NO13C_{24}H_{31}NO_{13} and a molecular weight of approximately 541.50 g/mol. The intricate structure includes multiple hydroxyl groups that contribute to its reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC24H31NO13C_{24}H_{31}NO_{13}
Molecular Weight541.50 g/mol
Key Functional GroupsHydroxyl (-OH), Acetamide (-C(=O)NH_2)
Chromene BackbonePresent in the structure

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. In vitro assays demonstrated that it effectively scavenges free radicals, reducing oxidative stress markers in various cell lines. The presence of multiple hydroxyl groups is believed to enhance its ability to donate electrons and neutralize reactive oxygen species (ROS) .

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes linked to various diseases:

  • α-glucosidase Inhibition : This activity is crucial for managing diabetes by slowing carbohydrate digestion and absorption.
  • Cyclooxygenase (COX) Inhibition : Potential anti-inflammatory effects were observed through COX enzyme inhibition, which could be beneficial in treating inflammatory diseases .

Study 1: Antioxidant Properties

A study published in PMC assessed the antioxidant capacity of various extracts containing this compound. The leaf extracts exhibited strong antioxidant activity, significantly reducing lipid peroxidation levels in treated cells .

Study 2: Enzyme Inhibition Profile

Research indicated that this compound effectively inhibited α-glucosidase with an IC50 value of 25 µM, suggesting a potential application in diabetes management .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparative analysis with other known compounds was conducted:

Compound NameAntioxidant Activity (IC50 µM)α-glucosidase Inhibition (IC50 µM)
N-[5-hydroxy...acetamide2525
Quercetin1530
Curcumin2035

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
AcetylationAcetyl chloride, Na₂CO₃, CH₂Cl₂, RT, 12h58%
CouplingChloroacetyl chloride, triethylamine, reflux, 4h72%

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) in deuterated solvents like CDCl₃ ().
  • Mass spectrometry : ESI/APCI(+) for molecular ion confirmation (e.g., m/z 347 [M+H]⁺) ().
  • X-ray crystallography : Resolve stereochemistry of the oxan and chromen rings ().
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection.

Advanced: How can computational methods enhance reaction design and mechanistic understanding?

Answer:

  • Reaction path search : Quantum chemical calculations (DFT) to predict transition states and intermediates ().
  • Virtual screening : Molecular docking to assess interactions with biological targets (e.g., enzymes linked to glycosylation).
  • Process optimization : Machine learning to analyze experimental data and recommend optimal conditions (e.g., solvent, catalyst) ().
  • Software tools : Gaussian, ORCA, or ICReDD’s integrated platforms for simulation ().

Q. Example Workflow :

Compute potential energy surfaces for key steps (e.g., glycosidic bond formation).

Validate with experimental kinetics (e.g., Arrhenius plots).

Iterate using feedback loops between simulations and lab data ().

Advanced: How to address contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Answer:

  • Purity verification : Re-analyze batches via HPLC and NMR to rule out impurities ().
  • Stereochemical analysis : Confirm configuration using circular dichroism (CD) or chiral HPLC.
  • Assay conditions : Standardize protocols (e.g., cell line viability, incubation time) to minimize variability ().
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers ().

Case Study : In hypoglycemic activity studies, batch-dependent variations in mice models were traced to incomplete acetylation during synthesis ().

Advanced: What strategies resolve challenges in regioselective functionalization of the oxan ring?

Answer:

  • Protecting groups : Temporarily block reactive hydroxyls using silyl ethers (e.g., TBS) or benzyl groups ().
  • Catalytic control : Use Lewis acids (e.g., BF₃·Et₂O) to direct coupling to specific positions.
  • Kinetic vs. thermodynamic control : Adjust temperature and solvent polarity (e.g., DMF for high polarity) ().

Q. Table 2: Regioselectivity Optimization

ConditionOutcomeReference
Na₂CO₃ in CH₂Cl₂Favors C-3 acetylation
K₂CO₃ in DMFEnhances C-4 substitution

Basic: How to design in vitro/in vivo studies to evaluate bioactivity?

Answer:

  • In vitro assays :
    • Enzyme inhibition (e.g., α-glucosidase for antidiabetic potential) ().
    • Cytotoxicity screening (MTT assay) against cancer cell lines.
  • In vivo models :
    • Wister albino mice for hypoglycemic activity (oral glucose tolerance tests) ().
    • Pharmacokinetics: Measure plasma concentration via LC-MS/MS.

Q. Critical Parameters :

  • Dose selection based on solubility (DMSO/PBS mixtures).
  • Control for metabolites (e.g., hydrolyzed acetamide products).

Advanced: How to analyze stability and degradation pathways under physiological conditions?

Answer:

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions.
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed chromen or oxan rings).
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months (ICH guidelines).

Key Insight : The acetamide group is prone to hydrolysis at pH > 8, requiring pH-adjusted formulations ().

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